molecular formula C15H23BrMgO B12566246 Magnesium, bromo[8-(phenylmethoxy)octyl]- CAS No. 312934-24-0

Magnesium, bromo[8-(phenylmethoxy)octyl]-

Katalognummer: B12566246
CAS-Nummer: 312934-24-0
Molekulargewicht: 323.55 g/mol
InChI-Schlüssel: XWMADEPDAAEFSA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium, bromo[8-(phenylmethoxy)octyl]- is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules and is widely employed in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo[8-(phenylmethoxy)octyl]- typically involves the reaction of 8-(phenylmethoxy)octyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction scheme is as follows:

8-(phenylmethoxy)octyl bromide+MgMagnesium, bromo[8-(phenylmethoxy)octyl]-\text{8-(phenylmethoxy)octyl bromide} + \text{Mg} \rightarrow \text{Magnesium, bromo[8-(phenylmethoxy)octyl]-} 8-(phenylmethoxy)octyl bromide+Mg→Magnesium, bromo[8-(phenylmethoxy)octyl]-

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure complete conversion of the starting material to the desired Grignard reagent.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium, bromo[8-(phenylmethoxy)octyl]- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Diethyl ether and THF are typically used.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Obtained from cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Magnesium, bromo[8-(phenylmethoxy)octyl]- has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Magnesium, bromo[8-(phenylmethoxy)octyl]- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium, bromo[6-(phenylmethoxy)hexyl]-
  • Magnesium, bromo[3-(phenylmethoxy)phenyl]-
  • Magnesium, bromo(3-methoxyphenyl)-

Uniqueness

Magnesium, bromo[8-(phenylmethoxy)octyl]- is unique due to its specific alkyl chain length and phenylmethoxy group, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain complex molecules that other similar compounds may not be able to achieve as efficiently.

Eigenschaften

CAS-Nummer

312934-24-0

Molekularformel

C15H23BrMgO

Molekulargewicht

323.55 g/mol

IUPAC-Name

magnesium;octoxymethylbenzene;bromide

InChI

InChI=1S/C15H23O.BrH.Mg/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15;;/h7-9,11-12H,1-6,10,13-14H2;1H;/q-1;;+2/p-1

InChI-Schlüssel

XWMADEPDAAEFSA-UHFFFAOYSA-M

Kanonische SMILES

[CH2-]CCCCCCCOCC1=CC=CC=C1.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.